molecular formula C21H24N2O4 B268825 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B268825
M. Wt: 368.4 g/mol
InChI Key: JARHGHIABFXDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as MPAA-TFM, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPAA-TFM is a synthetic compound that belongs to the class of benzamide derivatives. It has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Mechanism of Action

The mechanism of action of 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood. However, it has been proposed that 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide exerts its biological activity by modulating various signaling pathways. For example, 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has also been found to inhibit the Akt signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its versatility. 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been found to exhibit a wide range of biological activities, making it useful for studying various cellular processes. Additionally, 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage of 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide for use in lab experiments.

Future Directions

There are several future directions for the research on 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is to study the structure-activity relationship of 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide to identify more potent analogs. Additionally, future research could focus on the development of new synthesis methods for 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide to improve its yield and purity. Overall, the potential of 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide as a therapeutic agent makes it an exciting area of research for the future.

Synthesis Methods

The synthesis of 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide involves the reaction of 2-methylphenol with phosgene to form 2-methylphenyl chloroformate. This intermediate compound is then reacted with 2-aminoacetophenone to form 3-{[(2-methylphenoxy)acetyl]amino}benzamide. The final step involves the reaction of the intermediate compound with tetrahydrofurfurylamine to form 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide.

Scientific Research Applications

3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines. 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been found to have antibacterial properties against both gram-positive and gram-negative bacteria.

properties

Product Name

3-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

3-[[2-(2-methylphenoxy)acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C21H24N2O4/c1-15-6-2-3-10-19(15)27-14-20(24)23-17-8-4-7-16(12-17)21(25)22-13-18-9-5-11-26-18/h2-4,6-8,10,12,18H,5,9,11,13-14H2,1H3,(H,22,25)(H,23,24)

InChI Key

JARHGHIABFXDGE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

Origin of Product

United States

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